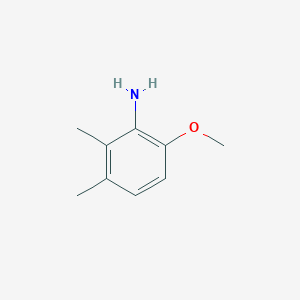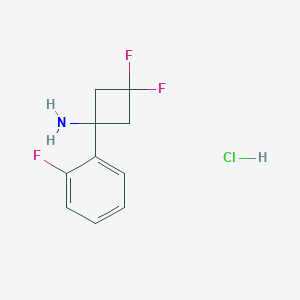
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound used in scientific research. With its unique properties, it holds potential for various applications including drug development and materials synthesis.
準備方法
The synthesis of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-fluorophenylacetonitrile with difluorocarbene, followed by cyclization and subsequent amination to form the cyclobutanamine structure. The final step involves the formation of the hydrochloride salt .
化学反応の分析
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It holds promise in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride can be compared with other similar compounds such as:
- 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride
- 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
- 1-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride These compounds share similar structural features but differ in their specific substituents and properties, which can lead to different reactivity and applications .
特性
分子式 |
C10H11ClF3N |
|---|---|
分子量 |
237.65 g/mol |
IUPAC名 |
3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-8-4-2-1-3-7(8)9(14)5-10(12,13)6-9;/h1-4H,5-6,14H2;1H |
InChIキー |
JVBGKTAQFXLGHR-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)(C2=CC=CC=C2F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


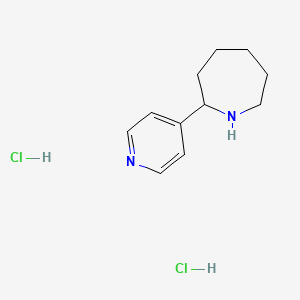
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)
![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)
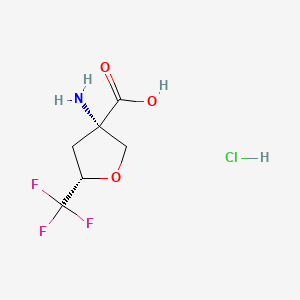
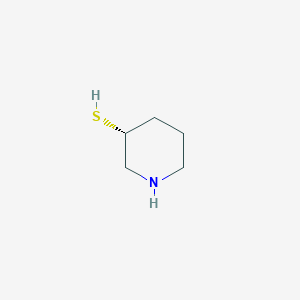
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
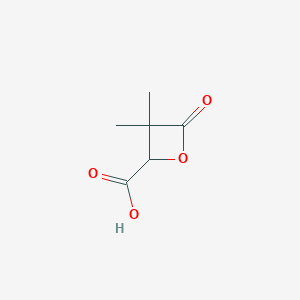

![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)
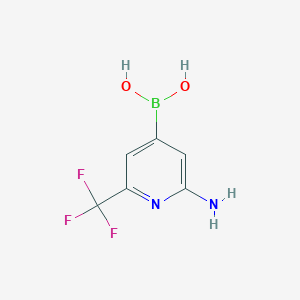
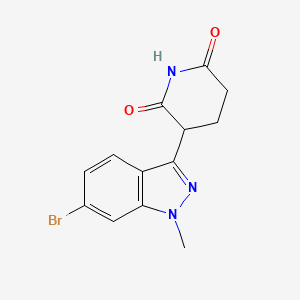
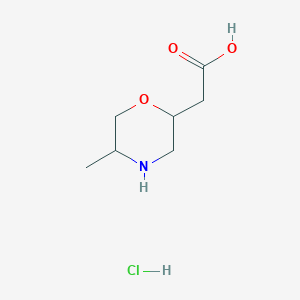
![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
